



Application Note: Quantitative Analysis of Aldicarb and Its Metabolites in Biological Matrices

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Compound of Interest		
Compound Name:	Aldicarb sulfone-13C2,d3	
Cat. No.:	B12057559	Get Quote

Abstract

This document provides a detailed methodology for the quantitative analysis of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, in various biological matrices. Aldicarb, a potent carbamate insecticide, is rapidly metabolized in the body, making the accurate measurement of its metabolites crucial for toxicological and forensic investigations.[1] [2] The protocols outlined herein are intended for researchers, scientists, and drug development professionals, offering robust and reliable procedures for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Aldicarb is a highly toxic carbamate pesticide that inhibits acetylcholinesterase, leading to a rapid accumulation of acetylcholine and subsequent cholinergic crisis.[2][3] Its use is restricted in many countries due to its high toxicity and potential for groundwater contamination.[1][2] In biological systems, aldicarb is quickly oxidized to form two major toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1][4] Therefore, toxicological assessment and forensic analysis require the simultaneous quantification of the parent compound and these key metabolites.

This application note details a validated LC-MS/MS method for the sensitive and selective determination of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in biological matrices such as blood and urine. The method employs a straightforward sample preparation procedure and a



rapid chromatographic analysis, making it suitable for high-throughput screening and quantitative analysis in clinical and forensic settings.

Metabolic Pathway of Aldicarb

Aldicarb undergoes a two-step oxidation process in biological systems. The initial oxidation of the sulfur atom converts aldicarb to aldicarb sulfoxide, which is then further oxidized to aldicarb sulfone. Both metabolites are also potent cholinesterase inhibitors.[1]



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Caption: Metabolic pathway of aldicarb to its primary metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of aldicarb and its metabolites in whole blood.

Table 1: Linearity and Limits of Detection/Quantification

Analyte	Linear Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Aldicarb	0.10 - 5.0	0.020	0.10
Aldicarb Sulfoxide	0.10 - 5.0	0.020	0.10
Aldicarb Sulfone	0.10 - 5.0	0.020	0.10
Data synthesized from forensic toxicology studies.[5][6]			

Table 2: Recovery Rates



Analyte	Spiked Concentration (µg/mL)	Recovery (%)
Aldicarb	0.25	95.2
2.50	98.7	
Aldicarb Sulfoxide	0.25	92.1
2.50	96.4	
Aldicarb Sulfone	0.25	93.5
2.50	97.1	
Recovery rates determined		_
from spiked whole blood		
samples.[5][6]		

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of aldicarb and its metabolites from whole blood.

Materials and Reagents

- Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone analytical standards
- Aldicarb-d3 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Whole blood samples (human, rat, etc.)
- Microcentrifuge tubes (1.5 mL)

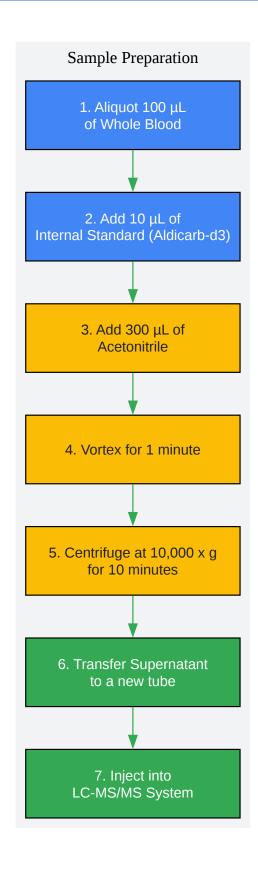


- · Vortex mixer
- Centrifuge

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation method for sample preparation.[3][7][8]





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Caption: Workflow for the extraction of aldicarb and its metabolites.



Detailed Protocol:

- Pipette 100 μL of whole blood into a 1.5 mL microcentrifuge tube.
- Add 10 μL of internal standard solution (Aldicarb-d3, 1 μg/mL in methanol).
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - o 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - o 5-6 min: 95% B



o 6-6.1 min: 95% to 5% B

• 6.1-8 min: 5% B

• Flow Rate: 0.4 mL/min

• Injection Volume: 5 μL

• Column Temperature: 40°C

Mass Spectrometry Conditions:

• Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

• Desolvation Temperature: 400°C

Gas Flow:

o Cone Gas: 50 L/hr

Desolvation Gas: 800 L/hr

• Multiple Reaction Monitoring (MRM) Transitions:

Table 3: MRM Transitions for Aldicarb and Metabolites



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Aldicarb	191.1	116.1	20	10
Aldicarb Sulfoxide	207.1	89.1	22	12
Aldicarb Sulfone	223.1	148.1	25	15
Aldicarb-d3 (IS)	194.1	119.1	20	10

Conclusion

The method described in this application note provides a sensitive, specific, and reliable approach for the quantification of aldicarb and its toxic metabolites in biological matrices. The simple protein precipitation extraction protocol and the rapid LC-MS/MS analysis make this method well-suited for routine toxicological screening, forensic investigations, and research applications. The provided quantitative data and detailed protocols should enable researchers to successfully implement this methodology in their laboratories.

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